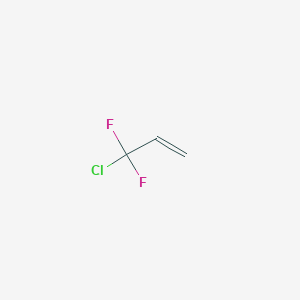

3-Chloro-3,3-difluoroprop-1-ene

Description

Significance of Halogenated Alkenes in Contemporary Organic Synthesis

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into an organic molecule, is a cornerstone of modern organic synthesis. numberanalytics.com This process significantly alters the physical, chemical, and biological properties of the parent molecule. numberanalytics.com Halogenated alkenes, a class of these compounds, are particularly important due to the presence of a reactive carbon-carbon double bond, which allows for a variety of addition reactions. fiveable.mechemguide.co.uk The inclusion of halogen atoms can increase a compound's lipophilicity, which may enhance its ability to cross cell membranes, a crucial factor in the design of pharmaceuticals. numberanalytics.com

The halogenation of alkenes is a key reaction in organic chemistry, involving the addition of halogen molecules across the double bond to form new carbon-halogen bonds. fiveable.me This reaction is stereospecific, typically proceeding via an "anti-addition" mechanism, where the two halogen atoms add to opposite faces of the double bond. organicchemistrytutor.commasterorganicchemistry.com This stereoselectivity is crucial in the synthesis of complex molecules where specific spatial arrangements of atoms are required. organicchemistrytutor.com

Research Trajectories of 3-Chloro-3,3-difluoroprop-1-ene within Organofluorine Chemistry

Within the specialized field of organofluorine chemistry, this compound serves as a versatile building block. Its unique structure, containing both chlorine and fluorine atoms, allows for selective chemical transformations. The presence of the difluoromethyl group is of particular interest as this moiety is often incorporated into pharmaceuticals and agrochemicals to enhance their biological activity.

Research has demonstrated its utility as an intermediate in the synthesis of various bioactive molecules. For instance, it is used in the creation of novel anti-inflammatory drugs and in the formulation of pesticides. The reactivity of its double bond and the potential for substitution of the chlorine atom make it a key precursor for more complex fluorinated compounds.

Historical Development and Evolution of Research Methodologies Pertaining to this compound

The synthesis of halogenated propenes, including this compound, has evolved over time, with various methods being developed to improve yield, selectivity, and efficiency. One common historical method for the preparation of similar compounds involved the dehydrochlorination of polychlorinated propanes. For example, a related compound, 1-chloro-3,3,3-trifluoropropene, can be synthesized from 1,1-dichloro-3,3,3-trifluoropropane via dehydrochlorination. patsnap.com

More recent methodologies focus on catalytic processes to achieve higher selectivity and milder reaction conditions. For instance, the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane can be achieved using a phase-transfer catalyst, which offers advantages such as high yield and simple operation. patsnap.com Another approach for a similar compound involves the use of an activated carbon catalyst. google.com The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the outcome of the synthesis, including the stereoselectivity of the final product.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3,3-difluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF2/c1-2-3(4,5)6/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBMNBSTXOCKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-03-4 | |

| Record name | 3-Chloro-3,3-difluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 3,3 Difluoroprop 1 Ene and Its Precursors

Established Dehydrohalogenation Routes to 3-Chloro-3,3-difluoroprop-1-ene

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons in a molecule, is a fundamental reaction in the synthesis of alkenes. In the context of producing this compound, this typically involves the elimination of hydrogen chloride (HCl) from a suitable polychlorinated or chlorofluorinated propane precursor.

Dehydrochlorination of 1,1,1,3,3-Pentachloropropane (B1622584)

The dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) serves as an indirect route to precursors of this compound. This process primarily yields tetrachloropropene isomers, which can then undergo further transformations, including fluorination, to produce the desired precursors. researchgate.net

The reaction can be promoted by halide anions, with fluoride (B91410) showing the best reactivity among them. researchgate.net The choice of solvent is also crucial, with amide solvents having a molecular polarity index (MPI) of 14.3 kcal/mol or greater leading to conversions approaching 100%. researchgate.net

A patented process for the preparation of 1,1,3,3-tetrachloropropene involves the reactive distillation of 1,1,1,3,3-pentachloropropane in the presence of a Lewis acid catalyst, such as ferric chloride. google.com This method allows for the continuous removal of the tetrachloropropene product and hydrogen chloride from the reaction zone, driving the reaction to completion. google.com The reaction is typically carried out at temperatures ranging from 60°C to 160°C. google.com

The precursor, 1,1,1,3,3-pentachloropropane, can be synthesized by reacting carbon tetrachloride and vinyl chloride in the presence of a catalyst mixture comprising an organophosphate solvent (e.g., tributylphosphate), iron metal, and ferric chloride. google.com Another method involves the radical addition of carbon tetrachloride to vinyl chloride catalyzed by cuprous chloride, with reported yields of 72% and a purity of 98%. wipo.int

Table 1: Reaction Conditions for the Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

| Parameter | Conditions | Source |

|---|---|---|

| Catalyst | Ferric chloride (Lewis acid) | google.com |

| Temperature | 60°C to 160°C | google.com |

| Promoter | Fluoride anions in amide solvent | researchgate.net |

| Process | Reactive distillation | google.com |

| Product | 1,1,3,3-Tetrachloropropene | researchgate.netgoogle.com |

Dehydrochlorination of 1,3-Dichloro-1,1-difluoropropane

The direct dehydrochlorination of 1,3-dichloro-1,1-difluoropropane presents a more direct route to this compound. This reaction involves the elimination of a molecule of hydrogen chloride from the precursor. While specific detailed research findings for this exact reaction are not extensively documented in publicly available literature, the principles of dehydrohalogenation of similar fluorinated compounds are well-established.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed. The choice of base and reaction conditions can influence the yield and selectivity of the reaction. Catalytic methods, including the use of phase-transfer catalysts, are often employed to achieve higher yields and milder reaction conditions.

Catalytic Systems and Reaction Condition Optimization

To enhance the efficiency and selectivity of dehydrochlorination reactions for producing this compound, various catalytic systems and optimization strategies are employed.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase containing a base and an organic phase containing the substrate. wipo.int In the synthesis of this compound and its precursors, PTC can offer significant advantages, including increased reaction rates, milder reaction conditions, and improved yields. google.com

Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, work by transporting the hydroxide (B78521) or other basic anion from the aqueous phase to the organic phase, where it can react with the chlorofluoropropane precursor to effect dehydrochlorination. This avoids the need for harsh, anhydrous conditions and can lead to cleaner reactions with fewer side products. The dehydrochlorination of similar compounds, such as 1,1-dichloro-3,3,3-trifluoropropane, has been successfully achieved using a phase-transfer catalyst, highlighting the potential of this methodology. google.com

Optimizing the yield and purity of this compound involves careful control of several reaction parameters. The choice of catalyst, reaction temperature, solvent, and the concentration of the base are all critical factors that can significantly influence the outcome of the synthesis. google.com

For instance, in the dehydrochlorination of 1,1,1,3,3-pentachloropropane, the use of fluoride anions as a promoter and a highly polar amide solvent was found to be crucial for achieving high conversion. researchgate.net Similarly, for the dehydrochlorination of 1,3-dichloro-1,1-difluoropropane, a systematic study of different bases, catalysts, and solvents would be necessary to identify the optimal conditions for maximizing the yield and purity of the desired product. The formation of isomers and other byproducts is a common challenge in dehydrohalogenation reactions, and purification methods such as distillation are often required to isolate the final product in high purity.

Halogen Exchange and Fluorination Strategies for this compound Precursors

The synthesis of the key precursor, 1,3-dichloro-1,1-difluoropropane, often involves halogen exchange and fluorination reactions. These strategies are fundamental in organofluorine chemistry for introducing fluorine atoms into organic molecules.

One common approach is the fluorination of a polychlorinated propane or propene derivative. For example, tetrachloropropene isomers, obtained from the dehydrochlorination of 1,1,1,3,3-pentachloropropane, can be subjected to a halogen exchange reaction where chlorine atoms are replaced by fluorine atoms. This is often achieved using a fluorinating agent such as hydrogen fluoride (HF) in the presence of a suitable catalyst.

Lewis acid catalysts, such as antimony pentachloride (SbCl5), are frequently used to facilitate these fluorination reactions. googleapis.com The reaction conditions, including temperature and pressure, must be carefully controlled to achieve the desired degree of fluorination and to minimize the formation of unwanted byproducts. For instance, the catalytic fluorination of 1,1,1,2,3-pentachloropropane (B1626564) or 1,1,2,2,3-pentachloropropane in the liquid phase can yield 2-chloro-3,3,3-trifluoropropene in the presence of a catalyst like antimony pentachloride. googleapis.com

The synthesis of 1,3-dichloro-1,1-difluoropropane itself can be achieved through various routes, including the reaction of specific precursors under the action of a Lewis acid catalyst. wipo.int

Table 2: Overview of Halogen Exchange and Fluorination Strategies

| Precursor | Reagents/Catalyst | Product | Source |

|---|---|---|---|

| Tetrachloropropene | HF, Lewis acid catalyst (e.g., SbCl5) | Chlorodifluoropropane precursors | googleapis.com |

| 1,1,1,2,3-Pentachloropropane | HF, SbCl5 | 2-Chloro-3,3,3-trifluoropropene | googleapis.com |

| Specific Precursors | Lewis acid catalyst | 1,3-Dichloro-1,1-difluoropropane | wipo.int |

Fluorination of Chlorinated Propanol Derivatives towards this compound

The synthesis of this compound can be conceptually approached through the fluorination of chlorinated propanol derivatives. A plausible precursor is 3-chloro-1-propanol, which can be synthesized from the reaction of 1,3-propanediol with hydrochloric acid using benzenesulfonic acid as a catalyst. This method can achieve a comprehensive yield of over 95%.

Once the chlorinated propanol is obtained, the introduction of fluorine atoms is required. The direct fluorination of simple aliphatic alcohols with reagents like sulfur tetrafluoride (SF₄) can be challenging, often resulting in alkyl ethers as the primary product with only minor yields of the desired fluoroalkanes thieme-connect.de. The yield of fluorinated products tends to increase with the acidity of the hydroxyl group thieme-connect.de.

For a more efficient conversion, a multi-step pathway would likely be employed. This could involve the oxidation of the primary alcohol (–CH₂OH) in a chlorinated propanol to a carboxylic acid (–COOH). This functional group transformation is significant because carboxylic acids react with SF₄ to form trifluoromethyl (–CF₃) compounds wikipedia.org. Following the formation of a suitable polychlorinated and fluorinated propane intermediate, a final dehydrohalogenation step would be necessary to introduce the double bond and yield the target molecule, this compound.

Utilization of Specific Fluorinating Agents (e.g., SF₄, HF) in Precursor Synthesis

The synthesis of fluorinated organic compounds, including the precursors to this compound, relies on potent fluorinating agents. Sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) are two such reagents used in this field.

Sulfur Tetrafluoride (SF₄): Sulfur tetrafluoride is a versatile reagent for converting hydroxyl and carbonyl groups into fluoro and difluoro groups, respectively wikipedia.org. Its reactivity is particularly useful in precursor synthesis:

Alcohols (–COH) to Fluoroalkanes (–CF): SF₄ can replace hydroxyl groups with fluorine, though this works most effectively with more acidic alcohols wikipedia.org.

Aldehydes (–CHO) and Ketones (>C=O) to Geminal Difluorides (>CF₂): This conversion is a key application of SF₄ wikipedia.org.

Carboxylic Acids (–COOH) to Trifluoromethyl Compounds (–CF₃): This reaction provides a route to introduce the –CF₃ group into a molecule wikipedia.org.

SF₄ is a hazardous gas, which has limited its use on a laboratory scale in favor of safer alternatives like diethylaminosulfur trifluoride (DAST) wikipedia.org. However, recent developments have demonstrated the use of SF₄ in continuous flow reactors, which offers a much-improved safety profile by mitigating the hazards associated with its handling acs.orgacsgcipr.org.

Hydrogen Fluoride (HF): Hydrogen fluoride is a fundamental and cost-effective fluorinating agent, widely used in industrial processes. It is often used as both a catalyst and a solvent in fluorination reactions thieme-connect.de. In the context of synthesizing precursors for halogenated propenes, HF is used in halogen exchange reactions. For instance, processes have been developed for producing 1,1,1,3,3-pentafluoropropane (B1194520) and 1-chloro-3,3,3-trifluoropropene from the reaction of 1,1,1,3,3-pentachloropropane with HF google.com. The reaction of HF with chlorinated precursors is a cornerstone of manufacturing many hydrofluorocarbons and hydrofluoroolefins.

Industrial Production Methodologies and Adaptations for Laboratory-Scale Synthesis of this compound

Industrial production of this compound and similar halogenated alkenes primarily involves two key steps: the fluorination of a chlorinated hydrocarbon precursor, followed by a dehydrohalogenation (typically dehydrochlorination) step to create the alkene double bond . These industrial-scale processes can often be adapted for laboratory synthesis with appropriate modifications to equipment and reaction conditions.

A common industrial strategy involves the vapor-phase fluorination of a polychlorinated propane or propene with hydrogen fluoride (HF) over a metal-based catalyst, followed by dehydrochlorination of the resulting saturated chlorofluoropropane. For example, the synthesis of trans-1-chloro-3,3,3-trifluoropropene can be achieved through the vapor-phase fluorination of 1,1,3,3-tetrachloropropene with HF over chromium oxide-based catalysts researchgate.net.

Another established pathway is the dehydrochlorination of a suitable saturated precursor like 1,1-dichloro-3,3,3-trifluoropropane . This elimination reaction can be effectively carried out using various catalytic systems, which are amenable to both large-scale industrial production and smaller-scale laboratory preparations. The choice of catalyst and reaction conditions (e.g., temperature, solvent, phase transfer agents) is crucial for optimizing yield and selectivity .

Scalable Synthesis via Optimized Reaction Pathways

Achieving high yield and selectivity on a large scale requires optimized reaction pathways. For the synthesis of halogenated propenes, catalytic dehydrochlorination of saturated precursors is a key optimized and scalable method.

One highly effective approach is the use of phase-transfer catalysis for the dehydrochlorination of compounds like 1,1-dichloro-3,3,3-trifluoropropane. This method offers high yields and operational simplicity, making it suitable for scaling up .

Alternatively, solid-supported catalysts are used. For instance, the dehydrochlorination of 1,1,2-trichloroethane (1,1,2-TCE) to produce dichloroethylene isomers has been studied extensively and provides a model for the dehydrochlorination step in producing chlorofluoropropenes. Catalysts such as activated alumina (Al₂O₃) loaded with alkali metal salts have shown high efficiency. The performance of these catalysts can be fine-tuned by the choice of the metal salt and the reaction temperature.

Below is a data table summarizing the performance of different catalysts in the dehydrochlorination of 1,1,2-TCE, which illustrates the principles applicable to the synthesis of this compound from a corresponding saturated precursor.

| Catalyst | Reaction Temperature (K) | DCE Selectivity (%) | Vinyl Chloride Selectivity (%) | Chloroacetylene Selectivity (%) |

|---|---|---|---|---|

| 0.6 Cs/Al₂O₃ | 513 | 93.25 | 2.99 | 3.76 |

| 0.6 Cs/Al₂O₃ | 533 | 92.09 | 3.29 | 4.62 |

| 0.6 Cs/Al₂O₃ | 553 | 91.09 | 4.02 | 4.89 |

| 0.6 Ba/Al₂O₃ | 533 | - | 6.54 | - |

Data derived from a study on the dehydrochlorination of 1,1,2-trichloroethane, illustrating catalyst selectivity principles nih.gov.

Continuous Flow Reactor Applications in this compound Production

Continuous flow chemistry offers significant advantages for the synthesis of halogenated compounds like this compound, particularly concerning safety, efficiency, and scalability mdpi.comalmacgroup.com. Halogenation and fluorination reactions are often highly exothermic and can involve hazardous reagents such as HF and SF₄ acsgcipr.org. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for precise temperature control and preventing the formation of dangerous hotspots mdpi.com.

Key benefits of applying continuous flow technology to this synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time. This is particularly crucial when handling toxic and corrosive reagents like HF or thermally unstable reagents like DAST acsgcipr.org. The risk of runaway reactions is significantly reduced.

Improved Control and Reproducibility: Flow systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. This leads to higher selectivity, reduced byproduct formation, and excellent reproducibility mdpi.com.

Scalability: Scaling up a reaction in a flow system can be as simple as running the reactor for a longer duration or by "numbering-up" – running multiple reactors in parallel. This avoids the complex and sometimes unpredictable challenges of scaling up batch reactions mines.edu.

Handling of Hazardous Reagents: The use of hazardous fluorinating agents can be made safer. For example, a deoxyfluorination protocol using SF₄ has been successfully developed in a continuous flow mode, offering an improved safety profile by avoiding the use of HF as a co-solvent and containing the hazardous gas within the system acs.org.

The development of novel reactor materials, such as 3D-printed polypropylene reactors, further expands the possibilities for creating low-cost, customized flow systems suitable for specific chemical transformations, including those required for the synthesis of complex heterocyclic and halogenated compounds core.ac.uk.

Reactivity and Mechanistic Investigations of 3 Chloro 3,3 Difluoroprop 1 Ene

Fundamental Reaction Classes and Their Regioselectivity

The reactivity of 3-Chloro-3,3-difluoroprop-1-ene is largely dictated by the interplay between its unsaturated C=C bond and the halogen substituents. These features allow it to participate in a variety of addition and substitution reactions.

Addition Reactions to the Unsaturated System of this compound.benchchem.com

The double bond in this compound is susceptible to addition reactions, where new atoms or groups are introduced across the π-system. The regioselectivity of these additions is a key area of investigation.

This compound can undergo free radical addition reactions. In these processes, a free radical species adds to the double bond, initiating a chain reaction that leads to the formation of a more saturated compound. The presence of the halogen atoms can influence the stability of the radical intermediates, thereby directing the regiochemical outcome of the addition.

Organometallic compounds, such as Grignard reagents (R-MgX), are known to react with unsaturated systems. In the context of haloalkenes, these reactions can proceed via different mechanistic pathways. For instance, the reaction of 1-aryl-3-chloropropenes with Grignard reagents has been shown to involve competitive Sɴ2/Sɴ2' nucleophilic substitution and single-electron transfer (SET) pathways, depending on the specific Grignard reagent and solvent used. psu.edu The product distribution, including alkylation and dimerization products, is sensitive to these reaction conditions. psu.edu

Catalytic Reactivity and Transformations

Catalysis plays a crucial role in expanding the synthetic utility of fluorinated olefins like this compound. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions Involving Fluorinated Olefins Related to this compound.researchgate.net

Palladium catalysts are highly effective in mediating a variety of transformations with fluorinated alkenes. researchgate.net These reactions often exhibit high efficiency and a broad substrate scope, providing access to a wide range of valuable fluoroalkylated compounds. researchgate.net

Heck-type reactions catalyzed by palladium have been developed for the coupling of fluoroalkyl halides with alkenes. researchgate.net This methodology allows for the synthesis of fluoroalkylated alkenes under mild conditions. researchgate.net Furthermore, palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions have been successfully applied to fluorinated alkenes and arenes. researchgate.net A notable feature of some of these reactions is that they can proceed without the need for a base, relying on a fluoropalladium intermediate. researchgate.net

The development of palladium-catalyzed cross-coupling reactions of perfluoro organic compounds has also been a significant area of research. mdpi.com For example, the oxidative addition of a C-F bond in tetrafluoroethylene (B6358150) to a palladium(0) complex can be promoted by additives like lithium iodide, leading to the formation of a trifluorovinyl palladium(II) intermediate. mdpi.com This intermediate can then participate in cross-coupling with organometallic reagents, such as diarylzincs, to form α,β,β-trifluorostyrene derivatives. mdpi.com

Recent advancements have also focused on the development of palladium-catalyzed three-component cross-coupling reactions. nih.gov These reactions can involve the coupling of alkenes, vinyl triflates, and boronic acids, leading to the difunctionalization of the alkene. nih.gov The regioselectivity of these reactions, whether 1,1- or 1,2-difunctionalization, is influenced by the nature of the alkene substrate and the formation of stabilized π-allyl palladium intermediates. nih.gov

The table below summarizes some of the palladium-catalyzed reactions involving fluorinated olefins and related compounds.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Heck-type Reaction | Palladium catalyst | Fluoroalkyl halides, Alkenes | Mild conditions, high efficiency, broad scope. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst | Fluorinated alkenes/arenes, Organoboronates | Can be base-free, proceeds via a fluoropalladium intermediate. researchgate.net |

| Cross-Coupling | Pd(0)/LiI | Tetrafluoroethylene, Diarylzincs | C-F bond activation, formation of trifluorovinyl palladium intermediate. mdpi.com |

| Three-Component Coupling | Palladium catalyst | Alkenes, Vinyl triflates, Boronic acids | Alkene difunctionalization, regioselectivity controlled by substrate. nih.gov |

| C-N Cross-Coupling | [Pd(allyl)Cl]₂ / AdBippyPhos | Fluoroalkylamines, Aryl halides | Uses a weak base (KOPh), tolerates various functional groups. nih.gov |

Cobalt(III)- and Manganese(I)-Catalyzed C-H and C-C Activations with Fluorinated Olefins

While direct evidence for the use of this compound in Cobalt(III)- and Manganese(I)-catalyzed C-H and C-C activations is not explicitly detailed in the provided search results, the broader context of cobalt-catalyzed C-H activation provides valuable insight. Cobalt has emerged as a versatile metal for promoting directed C(sp²)–H functionalization through various pathways depending on its oxidation state and ligand environment. nih.gov

Stoichiometric studies have shown that neutral cobalt(I) complexes can facilitate cyclometalation reactions, likely proceeding through C–H oxidative addition followed by reductive elimination. nih.gov The direct observation of C–H activation by cobalt(III) metallacycles supports their role as intermediates in this class of catalytic C–H functionalization reactions. nih.gov

Base-Promoted Reactions and β-Fluoride Elimination Pathways

Under simple base-promoted conditions and without the need for transition metals, 3-bromo-3,3-difluoroprop-1-ene (B1268304) reacts with N-methylanilines or N-arylacrylamides. researchgate.net This reaction proceeds via the elimination of a molecule of HBr to yield N-(difluoropropenyl)amides/amines. researchgate.net Another efficient method for synthesizing difluoroalkenes involves the reaction of 2-bromo-3,3,3-trifluoroprop-1-ene (B72328) with indole (B1671886) or its analogs. researchgate.net

Transition Metal-Mediated Fluoroalkylation Reactions

Transition metal-mediated reactions have become a significant tool in organofluorine chemistry. nih.gov These methods allow for the introduction of fluorinated moieties like –CFH₂, –CF₂H, –CₙF₂ₙ₊₁, and –SCF₃ onto sp² carbon atoms. nih.gov Two primary approaches in this area are trifluoromethylation via cross-coupling reactions and C–H functionalization. nih.gov

Palladium-catalyzed trifluoromethylation of aryl chlorides using a nucleophilic CF₃ source, such as (trifluoromethyl)triethylsilane (TESCF₃) with potassium fluoride (B91410), has been reported to produce trifluoromethylated arenes in good yields under mild conditions. nih.gov

Reaction Mechanisms and Intermediate Stabilization

The reactivity of this compound is significantly influenced by its halogenated structure. The chlorine and fluorine atoms enhance its reactivity, enabling interactions with various molecules. The presence of these halogens can stabilize intermediate species formed during reactions.

In the context of palladium-catalyzed Heck reactions, the mechanism involves the interaction of the fluorinated olefin with the Pd(0) catalyst. researchgate.netresearchgate.net The reaction of trans-1-chloro-3,3,3-trifluoropropene with nitrogenous heterocycles often proceeds via an addition–elimination mechanism, which can lead to a mixture of trans- and cis-isomers in the final products. researchgate.net

Role of Halogen Atoms in Stabilizing Intermediate Species

The presence of chlorine and fluorine atoms on the this compound molecule is crucial in stabilizing intermediate species formed during chemical reactions. Halogen atoms can stabilize adjacent carbocations through hyperconjugation and through-space electrostatic interactions. nih.gov The degree of stabilization and the resulting stereoselectivity of reactions often increase with the size and polarizability of the halogen, following the trend F < Cl < Br ≈ I. nih.gov In reactions involving α-haloacetals, the preference for 1,2-trans products is attributed to the stabilizing hyperconjugative interactions of the pseudo-axial carbon-halogen bond in the oxocarbenium ion intermediate. nih.gov

Computational studies have confirmed that open-form oxocarbenium ions, rather than three-membered-ring halonium ions, are the reactive intermediates in these transformations. nih.gov The stability of these intermediates is influenced by the nature of the halogen. For instance, in the context of adamantane–thiourea (B124793) derivatives, the introduction of halogen substituents (Br, Cl, and F) alters the crystal packing and intermolecular interactions, with halogens primarily reducing the contribution of H···H contacts. nih.gov Density functional theory studies on these derivatives indicate that chloro and bromo derivatives adopt stable, higher-energy conformations compared to their fluoro and unsubstituted counterparts. nih.gov

The electrophilic nature of halogenated compounds is also a key factor. For example, in the synthesis of aryl fluoroalkenyl ethers from halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), a highly reactive difluoroethylene intermediate is generated. beilstein-journals.org The electrophilicity of this intermediate is enhanced by the inductive effects of the two halogen atoms, facilitating its reaction with nucleophiles. beilstein-journals.org Similarly, in [3+2] cycloaddition reactions, 3,3,3-trichloro-1-nitroprop-1-ene acts as a strong electrophile, and the resulting cycloadducts are significantly stabilized by the presence of the trichloromethyl group. nih.gov

Detailed Mechanistic Pathways of Key Transformations (e.g., C-H Activation in Catalysis)

The mechanistic pathways of reactions involving halogenated propenes are complex and often involve several steps. A key area of investigation is the C-H activation of alkanes catalyzed by transition metal complexes, a process that can proceed through several mechanisms, including oxidative addition, σ-bond metathesis, 1,2-addition, and electrophilic aromatic substitution. researchgate.net

In the context of platinum complexes, which are effective for methane (B114726) activation, understanding the reaction mechanisms is vital for developing more efficient catalysts. researchgate.netuwindsor.ca The C-H activation step is a focal point of research and can occur at both electron-rich and electron-poor platinum centers. researchgate.net The presence of a co-catalyst or solvent molecules, such as water, can significantly influence the reaction pathway. For example, in the C-H activation at a (diimine)Pt(CH₃)⁺ complex, water can stabilize all entities involved, lowering the barrier for oxidative cleavage and favoring it over σ-bond metathesis. uwindsor.ca

The synthesis of multi-halogenated alkenes from compounds like halothane proceeds through a proposed mechanism involving deprotonation to form a key electrophilic intermediate. beilstein-journals.org This intermediate then reacts with a nucleophile, such as a phenoxide ion, in a cycle where the starting material can be neutralized by various proton sources present in the reaction medium. beilstein-journals.org

Kinetic and Thermodynamic Considerations in Reactivity (e.g., Turnover Frequency-Determining Transition States)

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound and related compounds. The turnover frequency (TOF), which represents the number of substrate molecules converted per catalyst site per unit time, is a critical parameter in catalysis. wikipedia.org For many industrial applications, TOF values are in the range of 10⁻² to 10² s⁻¹. wikipedia.org

Experimental data on the thermodynamic properties of trans-1-chloro-3,3,3-trifluoropropene (a related compound), including vapor pressure, density, and speed of sound, have been used to develop equations of state that describe its behavior over a wide range of temperatures and pressures. dtu.dknist.govresearchgate.net These equations, often expressed in terms of Helmholtz energy, are crucial for process design and optimization. dtu.dknist.gov

The kinetics of gas-phase reactions are also important for understanding the atmospheric fate of these compounds. For trans-1-chloro-3,3,3-trifluoropropene, the rate constant for its reaction with OH radicals has been measured over a range of temperatures. nasa.govnist.gov The temperature dependence of this rate constant is non-linear, indicating a complex reaction mechanism. nasa.gov This data is essential for modeling the atmospheric lifetime and environmental impact of the compound. nasa.govnist.gov

In cycloaddition reactions, the activation Gibbs free energies and the exergonic character of the reaction determine whether it is under kinetic or thermodynamic control. nih.gov For the reaction of nitrile N-oxides with trichloronitropropene, the reactions are kinetically controlled and irreversible due to their strong exergonic nature. nih.gov

Table of Kinetic and Thermodynamic Data for trans-1-Chloro-3,3,3-trifluoropropene

| Property | Value | Temperature (K) | Pressure (MPa) | Reference |

| Density | Varies | 215 - 444 | 0.3 - 24.1 | dtu.dkresearchgate.net |

| Speed of Sound | Varies | 290 - 420 | 0.07 - 2.1 | dtu.dkresearchgate.net |

| Vapor Pressure | Varies | 280 - 438 | N/A | dtu.dkresearchgate.net |

| OH Reaction Rate Constant | k(298 K) = (3.29 ± 0.10)×10⁻¹³ cm³molecule⁻¹s⁻¹ | 298 | N/A | nasa.gov |

| OH Reaction Rate Constant Expression | k(220−370 K) = 1.025×10⁻¹³×(T/298)²·²⁹×exp(+384/T) cm³molecule⁻¹s⁻¹ | 220-370 | N/A | nasa.gov |

Theoretical and Computational Studies of 3 Chloro 3,3 Difluoroprop 1 Ene

Quantum Chemical Calculations on Molecular Structure and Conformation of 3-Chloro-3,3-difluoroprop-1-ene

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in this compound and the relative energies of its different spatial orientations.

This compound is characterized by internal rotation around the single bond connecting the vinyl group (=CH-) and the substituted carbon atom (-CF₂Cl). This rotation gives rise to different conformational isomers, or rotamers. Computational studies, often employing methods like density functional theory (DFT), are used to perform geometric optimization for these conformers. This process determines the lowest energy arrangement of atoms for each isomeric form.

For this compound, two principal rotamers are of interest: the gauche and cis forms. In the cis conformer, the chlorine atom is eclipsed or nearly eclipsed with the carbon-carbon double bond. In the gauche conformer, the chlorine atom is rotated away from the double bond. Quantum chemical calculations predict that the most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions. For instance, the lowest energy conformation would likely involve an orientation of the vinyl group that reduces steric clash with the relatively large chlorine atom.

The primary axis for this conformational variance is the rotation around the C2-C3 single bond. Computational models can predict the potential energy surface for this rotation, identifying the energy barriers between the stable conformers.

Table 1: Representative Data from Geometric Optimization of this compound Isomers

| Parameter | Cis Conformer (Predicted) | Gauche Conformer (Predicted) |

| Bond Lengths (Å) | ||

| C1=C2 | value | value |

| C2-C3 | value | value |

| C3-Cl | value | value |

| C3-F1 | value | value |

| C3-F2 | value | value |

| Bond Angles (degrees) | ||

| ∠C1-C2-C3 | value | value |

| ∠C2-C3-Cl | value | value |

| ∠F1-C3-F2 | value | value |

| Dihedral Angle (degrees) | ||

| ∠C1-C2-C3-Cl | ~0 | ~60 |

Note: The values in this table are illustrative of the type of data obtained from computational studies and are not based on reported experimental or calculated results.

The electronic structure of a molecule governs its reactivity and optical properties. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates higher reactivity. The energy of the HOMO-LUMO gap can be calculated using methods such as time-dependent density functional theory (TD-DFT). nih.gov This gap is related to the lowest energy electronic excitation possible for the molecule. irjweb.com

For this compound, the presence of electronegative fluorine and chlorine atoms influences the electron density distribution across the molecule, creating an electron-poor environment at the C3 carbon. This, in turn, affects the energies of the HOMO and LUMO. The HOMO is the orbital most capable of donating an electron in a reaction (nucleophilic character), while the LUMO is the orbital most capable of accepting an electron (electrophilic character). Analysis of these orbitals can predict sites susceptible to nucleophilic or electrophilic attack.

While specific calculated values for the HOMO-LUMO gap of this compound are not available in the reviewed literature, computational studies would provide the energies of these orbitals.

Table 2: Representative Electronic Structure Data for this compound

| Parameter | Calculated Value (Arbitrary Units) |

| HOMO Energy | value |

| LUMO Energy | value |

| HOMO-LUMO Gap | value |

Note: The values in this table are for illustrative purposes to show the output of such calculations.

Intermolecular Interactions and Weakly Bound Complexes Involving this compound

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and their ability to form complexes. This compound can participate in various non-covalent interactions.

The presence of highly electronegative chlorine and fluorine atoms creates a significant dipole moment and regions of positive and negative electrostatic potential on the molecular surface. These features facilitate dipole-dipole interactions and other weak interactions.

A specific example that has been studied is the formation of a weakly bound complex between this compound and an argon atom. In this complex, the interaction is governed by dispersion forces and dipole-induced dipole forces. The electronegative halogen atoms in this compound create stronger dipole interactions with the polarizable argon atom compared to non-halogenated alkenes. Computational studies of such complexes can determine their binding energies, geometries, and the nature of the intermolecular forces at play.

Study of Dipole Interactions with Noble Gases (e.g., Argon)

The intermolecular forces between this compound and noble gases like argon have been a subject of theoretical and computational investigation. The presence of electronegative chlorine and fluorine atoms in the molecule results in stronger dipole interactions with argon compared to alkenes that are not halogenated.

Computational studies, often complemented by experimental techniques like microwave spectroscopy, have provided insights into the nature of these interactions. When complexed with argon, this compound exhibits two rotational isomers (rotamers), specifically gauche and cis forms. The rotational constants of these conformers, as determined by microwave spectroscopy, differ by less than 1% from the values predicted by computational methods. This close agreement between experimental data and theoretical calculations underscores the accuracy of the computational models in describing the dipole interactions.

Methodologically, these studies often employ supersonic jet expansions to create van der Waals complexes between this compound and argon. The rotational transitions of these complexes are then analyzed using microwave spectroscopy to determine the binding geometries. For instance, such analyses have positioned the argon atom at a distance of approximately 3.5 Å from the center of the propene molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has been instrumental in elucidating the reaction mechanisms involving this compound. These theoretical approaches allow for the detailed examination of reaction pathways that might be challenging to observe experimentally.

A key aspect of understanding reaction mechanisms is the characterization of transition states and the determination of their associated energy barriers. For reactions involving halogenated propenes, computational methods like Density Functional Theory (DFT) are employed. For instance, in the context of OH-initiated atmospheric degradation of similar molecules like 3-chloro-2-methyl-1-propene, the M06-2X hybrid density functional method with a 6-31+G(d,p) basis set is used for optimization and frequency calculations of the molecular species involved. researchgate.net To achieve higher accuracy in the thermochemical and kinetic results, energetic calculations are often refined using more advanced methods like CCSD(T) with a cc-pVTZ basis set. researchgate.net

These calculations provide the energy profiles for all stationary points along the reaction coordinate, including the transition states. This allows for the quantification of the activation energy, which is a critical parameter in determining the reaction rate.

Computational studies enable the mapping of complete reaction pathways and the calculation of the energetics of each step. This involves identifying the reactants, intermediates, transition states, and products, and determining their relative energies.

For example, in the study of [3+2] cycloaddition reactions involving similar substituted propenes, Molecular Electron Density Theory (MEDT) has been used. nih.gov This theory helps in understanding the electronic and structural changes that occur during the reaction. Such studies have revealed that these reactions can proceed through a two-stage one-step mechanism. nih.gov The energetics of the reaction, including whether it is exergonic (releases energy) or endergonic (requires energy), can be determined, providing insights into the spontaneity and feasibility of the reaction. nih.gov

Thermal Decomposition Pathways of Fluorinated Propenes from a Theoretical Perspective

Theoretical studies are crucial for understanding the thermal decomposition pathways of fluorinated propenes. These investigations provide valuable information on the stability of these compounds at elevated temperatures and the potential products of their decomposition.

Computational methods can be used to model the unimolecular and bimolecular reactions that can occur during thermal decomposition. By calculating the potential energy surfaces for various decomposition channels, researchers can identify the most likely pathways. These calculations take into account the bond dissociation energies and the stability of the resulting radical and molecular species.

For instance, the presence of both chlorine and fluorine atoms on the same carbon atom in this compound influences its thermal stability and decomposition products compared to its mono-halogenated counterparts. Theoretical studies can predict the initial bond-breaking events and subsequent reactions, which is essential for assessing the environmental impact and for the safe handling and disposal of such compounds.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Microwave Spectroscopy for Rotational and Structural Dynamics of 3-Chloro-3,3-difluoroprop-1-ene

Microwave spectroscopy is a powerful tool for the precise determination of molecular geometry and the study of rotational isomers. For molecules like this compound, this technique can distinguish between different conformational isomers, such as gauche and cis forms, by measuring their rotational constants. The analysis of the microwave spectrum provides highly accurate bond lengths and angles. For instance, a mean carbon-carbon bond length can be determined with a precision of 0.003 Å.

In a study of the related molecule, (E)-1,3,3,3-tetrafluoropropene, microwave spectroscopy was used to observe and assign numerous rotational transitions for the parent molecule and its ¹³C isotopologues. nsf.gov This allowed for a detailed structural determination, fitting the moments of inertia to obtain precise geometric parameters. nsf.gov Both a-type and b-type transitions were observed, with the latter being weaker, a finding that was consistent with ab initio calculations. nsf.gov This type of detailed analysis is crucial for understanding the subtle structural effects of fluorine and chlorine substitution on the propene backbone.

Table 1: Representative Rotational Constants from Microwave Spectroscopy

This table is illustrative and based on typical data from microwave spectroscopy studies of similar halogenated propenes.

| Parameter | Gauche Isomer (MHz) | Cis Isomer (MHz) |

|---|---|---|

| A (Rotational Constant) | Value | Value |

| B (Rotational Constant) | Value | Value |

| C (Rotational Constant) | Value | Value |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound and its reaction products. Both ¹H and ¹⁹F NMR are critical in this regard.

¹⁹F NMR is particularly important for tracking the fluorinated groups during chemical transformations. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable information about the connectivity and stereochemistry of fluorine-containing molecules. biophysics.org For instance, in reaction monitoring, the appearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of products. rsc.org

Table 2: Illustrative NMR Data for a Halogenated Propene Derivative

This table presents typical NMR data for a compound with similar structural features, based on general principles and available data for related compounds.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (vinyl) | 5.5 - 7.0 | Multiplet | Varies |

| ¹⁹F | -70 to -120 | Multiplet | Varies |

| ¹³C (sp²) | 110 - 140 | - | - |

| ¹³C (sp³) | Varies | - | - |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. The C-F and C-Cl stretching and bending vibrations give rise to strong absorptions in the fingerprint region of the IR spectrum, providing clear evidence for the presence of these halogens. The carbon-carbon double bond also has a characteristic stretching frequency.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For halogenated alkenes, the absorption of UV light can promote electrons from bonding or non-bonding orbitals to anti-bonding orbitals. In a study of the related trans-1-chloro-3,3,3-trifluoropropene, the UV absorption cross-sections were measured at room temperature to help assess its photochemical properties. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies

This table provides typical ranges for the vibrational frequencies of key functional groups found in halogenated propenes.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| C=C | Stretching | 1640 - 1680 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Single-Crystal X-Ray Diffraction Analyses for Fluorinated Complexes or Derivatives

For example, a study of a fluorinated thiourea (B124793) derivative, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, utilized single-crystal X-ray diffraction to fully characterize its molecular structure. rsc.org This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which govern the packing of molecules in the solid state. Such detailed structural information is vital for designing new materials and catalysts derived from fluorinated building blocks.

Table 4: Representative Crystallographic Data for a Fluorinated Organic Compound

This table is illustrative and shows the type of data obtained from a single-crystal X-ray diffraction experiment on a related fluorinated compound.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | Value |

Applications of 3 Chloro 3,3 Difluoroprop 1 Ene As a Chemical Intermediate and Building Block in Advanced Synthesis

General Role in the Synthesis of More Complex Organic Molecules

3-Chloro-3,3-difluoroprop-1-ene is a valuable fluorinated building block in organic synthesis. Organic building blocks are functionalized organic molecules that serve as the fundamental components for constructing more complex molecular architectures. sigmaaldrich.com They are essential in medicinal chemistry, organic chemistry, and material chemistry for the bottom-up assembly of various molecular structures. sigmaaldrich.com The unique combination of a reactive chlorine atom and a difluorinated carbon center, along with a double bond, makes this compound a versatile reagent for introducing fluorine atoms and a three-carbon unit into a wide range of organic molecules.

The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. This has led to an increasing demand for fluorinated compounds in fields such as pharmaceuticals, agrochemicals, and advanced materials. researchgate.net this compound serves as a key precursor for the synthesis of these valuable fluorine-containing fine chemicals. Its utility stems from its ability to participate in various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and cycloadditions. These reactions allow for the construction of complex molecular frameworks with precisely installed fluorine atoms.

Precursor for Specific Fluorine-Containing Fine Chemicals

Synthesis of α-Trifluoromethylated Acrylamides

α-Trifluoromethylated acrylamides are a class of organic compounds that have gained attention as potential inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in thrombosis. nih.gov Research has shown that replacing a propiolamide (B17871) group in a known PDI inhibitor with 2-trifluoromethyl acrylamide (B121943) can lead to potent PDI inhibition. nih.gov Further structural optimization of these 2-trifluoromethyl acrylamide derivatives has resulted in compounds with significantly improved enzyme inhibition. nih.gov

While the direct synthesis of α-trifluoromethylated acrylamides from this compound is not explicitly detailed in the provided search results, the synthesis of related α-aryl acrylamides has been reported. nih.gov This method involves a Lewis-base-mediated aryl/hydrogen exchange. nih.gov This suggests the potential for developing synthetic routes to α-trifluoromethylated acrylamides using fluorinated building blocks.

Formation of Trifluoromethylated 3-Indoleketones

The synthesis of trifluoromethylated 3-indoleketones highlights another important application of fluorinated building blocks in organic synthesis. While the direct use of this compound for this specific transformation is not explicitly described, a related reaction involves the isomerization of 2-bromo-3,3,3-trifluoropropene with indole (B1671886) under strongly alkaline conditions to yield a conjugated difluoromethacrylene product. researchgate.net This demonstrates the reactivity of similar fluorinated propenes with indole derivatives, a key structural motif in many biologically active compounds.

Generation of 4-Trifluoromethylated 1,3-Butadienes

A novel and efficient method for the synthesis of 4-trifluoromethylated 1,3-butadienes has been developed utilizing a palladium-catalyzed fluorinated Heck reaction. researchgate.net This reaction employs 1-chloro-3,3,3-trifluoropropene, an inexpensive and ozone-friendly trifluoromethyl building block, which reacts with enamides to produce the desired butadienes in good yields and with high regioselectivity. researchgate.net 1,3-Butadienes are crucial precursors in modern synthetic chemistry, particularly for the synthesis of retinoids. researchgate.net

Preparation of N-(Difluoropropenyl)amides/Amines

An efficient, transition-metal-free method has been developed for the synthesis of N-(difluoropropenyl)amides and N-(difluoropropenyl)amines. researchgate.net In this process, 3-bromo-3,3-difluoroprop-1-ene (B1268304) reacts with N-methylanilines or N-arylacrylamides under simple base-promoted conditions. researchgate.net The reaction proceeds through the elimination of a molecule of hydrogen bromide to yield the target compounds. researchgate.net This method provides a straightforward route to this important class of fluorinated compounds.

Construction of Ring-Fluorinated Pyrrole (B145914) Derivatives

The synthesis of pyrrole ring-fluorinated heterocyclic compounds is an area of growing interest due to the potential applications of these compounds in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net One of the primary approaches to synthesizing these compounds involves the construction of the pyrrole ring using fluorine-containing precursors. researchgate.net This strategy allows for the regioselective installation of fluorine substituents into the heterocyclic skeleton. researchgate.net

Intermediate in the Development of Fluorinated Compounds for Industrial Sectors

This compound (CAS No. 421-03-4) is a halogenated alkene that serves as a crucial building block in advanced chemical synthesis. Its chemical structure, featuring a reactive carbon-carbon double bond and a trifunctional carbon atom bearing two fluorine atoms and one chlorine atom, imparts unique reactivity. This allows it to be a versatile precursor for creating a wide array of complex fluorinated molecules. The presence of both chlorine and fluorine atoms provides distinct chemical properties compared to similar compounds with only one type of halogen. Its molecular formula is C₃H₃ClF₂. chemspider.com The compound's utility stems from its ability to participate in various chemical transformations, such as addition and substitution reactions, making it a valuable intermediate for specialized applications in diverse industrial sectors.

Materials Science: Building Block for Organosilicon Compounds and Advanced Materials

In the field of materials science, this compound functions as a key monomer and intermediate for synthesizing specialized polymers and organosilicon compounds. The reactivity of its double bond allows for polymerization or for grafting onto other polymer backbones. This process is fundamental to creating advanced materials with tailored properties.

The incorporation of the difluorochloro-ethyl moiety from this building block into a material's structure can significantly enhance its thermal stability, chemical resistance, and surface properties, such as hydrophobicity or oleophobicity. In the synthesis of organosilicon compounds, the alkene can react with silicon hydrides (hydrosilylation) to form new silicon-carbon bonds. This reaction pathway is instrumental in producing fluorinated silicone fluids, elastomers, and resins that exhibit superior performance in extreme environments compared to their non-fluorinated counterparts. These advanced materials find applications in specialized coatings, sealants, and lubricants.

Electronics Industry: Precursor in Semiconductor and Transistor Production

The electronics industry utilizes a variety of fluorinated compounds in the manufacturing of semiconductors and other microelectronic components. This compound serves as a precursor in this sector, primarily as a source of fluorinated carbon species for plasma etching and chemical vapor deposition (CVD) processes.

During the fabrication of integrated circuits, plasma etching is used to create intricate patterns on silicon wafers. The specific composition of the etch gas is critical for achieving high precision and selectivity. Gases derived from precursors like this compound can generate specific reactive ions and radicals that selectively remove material, enabling the creation of microscopic transistors and interconnects. Furthermore, in CVD processes, this compound can be used to deposit thin films of fluorinated amorphous carbon (a-C:F), which are valued for their low dielectric constant, making them suitable for use as insulating layers between conductive components in advanced microchips.

Agrochemical Research: Building Block for New Agrochemical Formulations

In agrochemical research, the introduction of fluorine atoms into a molecule is a well-established strategy for increasing the efficacy and metabolic stability of active ingredients. The trifluoromethyl group and other fluorinated moieties are common features in modern pesticides and herbicides.

While direct synthesis examples starting from this compound are specific to proprietary research, the utility of closely related chlorofluoropropene structures as building blocks is well-documented. For instance, structural analogs are used in the synthesis of pyrethroid insecticides. A related compound, 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide, highlights how a chlorofluoropropene unit can be a central component of a biologically active molecule. researchgate.net The synthesis of such complex molecules demonstrates the importance of chlorofluoropropenes as intermediates for creating new agrochemical formulations with enhanced performance characteristics. researchgate.net

Pharmaceutical Research: Key Intermediate in the Synthesis of Various Drugs

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Fluorinated functional groups can drastically alter a drug candidate's properties, including its metabolic stability, binding affinity to target proteins, and lipophilicity. This compound represents a valuable synthon for introducing the C₃H₃F₂Cl fragment into potential therapeutic agents. Its defined structure allows for the precise installation of a fluorinated moiety, which can be critical for developing new antipsychotics, anti-inflammatory agents, and analgesics. The compound's reactivity allows it to be integrated into larger, more complex molecular scaffolds through various synthetic routes.

Bioactive ligands, particularly those that bind to enzymes or receptors, often gain enhanced potency and selectivity through fluorination. Benzoxazoles are a class of heterocyclic compounds with a broad range of pharmacological activities. While a specific, documented synthesis of 2-Trifluoroacetonylbenzoxazoles from this compound is not publicly detailed, a plausible synthetic route can be proposed based on established chemical principles.

The synthesis could involve reacting this compound with an aminophenol derivative. The nucleophilic amino group could displace the chlorine atom or add across the double bond. Subsequent intramolecular cyclization, potentially after further chemical modifications, would lead to the formation of the benzoxazole (B165842) ring system. The difluoromethyl group attached to the side chain would be a key structural feature, potentially mimicking other functional groups or providing metabolic stability, thereby enhancing the ligand's biological activity.

Trifluoromethylated propargyl alcohols are highly valuable intermediates in pharmaceutical synthesis, serving as precursors for a variety of complex molecules containing a trifluoromethyl group and an alkyne functionality. The synthesis of these alcohols from an alkene starting material like this compound would require a multi-step transformation.

A hypothetical pathway would first involve reactions to convert the propene double bond into a propyne (B1212725) triple bond. This could be achieved through a sequence of addition reactions across the double bond followed by elimination reactions to generate the alkyne. Once the fluorinated alkyne scaffold is formed, a terminal alkyne could be functionalized to introduce the alcohol group, yielding the desired trifluoromethylated propargyl alcohol. This final product would then serve as a key building block for more advanced pharmaceutical targets. The related compound propargyl chloride (3-chloro-1-propyne) is a well-known alkylating agent used extensively in organic synthesis. wikipedia.org

Data Tables

Table 1: Applications of this compound as a Chemical Intermediate

| Industrial Sector | Application | Role of this compound | Resulting Products/Technologies |

| Materials Science | Synthesis of Advanced Materials | Building block/monomer | Fluorinated organosilicon compounds, specialized polymers, high-performance coatings, and sealants. |

| Electronics Industry | Semiconductor Fabrication | Precursor for etching and deposition | Gases for plasma etching, thin films for insulation (low-k dielectrics) in microchips. |

| Agrochemical Research | Development of New Formulations | Intermediate for active ingredients | Building block for complex molecules like pyrethroid analogs and other fluorinated pesticides. researchgate.net |

| Pharmaceutical Research | Drug Synthesis | Synthon for fluorinated moieties | Intermediate for antipsychotics, anti-inflammatory agents, analgesics, and bioactive ligands. |

Strategic Utility in Chemical Transformations

The distinct arrangement of atoms within this compound makes it a valuable reagent for constructing intricate molecular architectures. The presence of both a vinyl group and a carbon-chlorine bond, alongside two fluorine atoms, allows for selective chemical manipulations, opening avenues for the synthesis of novel compounds.

Versatile Reagent for Nondirected C-H/C-F Coupling Reactions

Recent research has highlighted the potential of this compound as a versatile reagent in the burgeoning field of C-H and C-F bond activation. These reactions, which involve the direct coupling of a carbon-hydrogen or carbon-fluorine bond with a reagent, represent a highly efficient and atom-economical approach to forming new carbon-carbon bonds.

While specific research directly detailing nondirected C-H/C-F coupling reactions of this compound remains a developing area, the principles of such transformations can be inferred from studies on structurally related fluoroalkenes. These reactions are often catalyzed by transition metals like palladium or rhodium. The general mechanism is thought to involve the oxidative addition of the catalyst to the C-Cl bond of this compound, followed by a C-H or C-F activation step with a suitable coupling partner, and concluding with reductive elimination to form the final product and regenerate the catalyst.

The reactivity of related fluorinated propenes in palladium-catalyzed Heck-type reactions, which couple an unsaturated halide with an alkene, provides a strong indication of the potential of this compound in similar transformations. The Heck reaction is a cornerstone of C-C bond formation and typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

For instance, studies on the palladium-catalyzed direct arylation of polyfluoroarenes demonstrate the feasibility of coupling C-H bonds with fluorinated compounds. dntb.gov.uadntb.gov.ua These methodologies often employ specific ligands to facilitate the desired reactivity and selectivity. While not directly involving this compound, these findings lay the groundwork for its application in similar nondirected C-H functionalization reactions.

Derivatives and Analogues of 3 Chloro 3,3 Difluoroprop 1 Ene in Academic Research

Synthetic Pathways to Structural Analogues of 3-Chloro-3,3-difluoroprop-1-ene

The synthesis of structural analogues of this compound, including various isomers and other halogenated propenes, is crucial for accessing a broader range of fluorinated building blocks. These synthetic routes often involve dehydrohalogenation, isomerization, and halogen exchange reactions.

Synthesis of Chlorotrifluoropropene Isomers

The synthesis of chlorotrifluoropropene isomers, such as 1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene, has been extensively investigated due to their importance as precursors to valuable hydrofluoroolefins (HFOs).

1-Chloro-3,3,3-trifluoropropene (HCFC-1233zd): This compound can be prepared through several routes. One common method involves the liquid-phase dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane using a catalyst system that includes a main catalyst (an inorganic alkali like KOH) and a cocatalyst (a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide). patsnap.com This process is noted for its high yield and mild reaction conditions. patsnap.com Another approach is the gas-phase reaction of 1,1,1,3,3-pentachloropropane (B1622584) with hydrogen fluoride (B91410) (HF). wipo.int Furthermore, the isomerization of cis-1-chloro-3,3,3-trifluoropropene to the trans isomer can be achieved by contacting it with a catalyst, such as a fluorinated metal oxide or metal fluoride. google.com The trans isomer, R-1233zd(E), can also be produced by converting 1,1-dichloro-3,3,3-trifluoropropane using an active carbon catalyst. google.com

2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf): The synthesis of this isomer often starts from chlorinated propanes or propenes. For instance, reacting 1,1,2,3-tetrachloropropene, 2,3,3,3-tetrachloropropene, or 1,1,1,2,3-pentachloropropane (B1626564) with hydrogen fluoride in the gas phase in the presence of a fluorination catalyst yields 2-chloro-3,3,3-trifluoropropene. google.com Another method involves the dehydrohalogenation of a fluorine-containing alkane of the formula CF3CHClCH2X (where X is a halogen) with an aqueous solution of a metal hydroxide (B78521) in the presence of a catalyst. google.com This reaction can produce HCFO-1233xf in high yields at relatively low temperatures. google.com

Below is a table summarizing the synthetic methods for these isomers:

| Product | Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 1-Chloro-3,3,3-trifluoropropene | 1,1-Dichloro-3,3,3-trifluoropropane | Inorganic alkali, Phase-transfer catalyst | Dehydrochlorination | patsnap.com |

| 1-Chloro-3,3,3-trifluoropropene | 1,1,1,3,3-Pentachloropropane | Hydrogen fluoride | Fluorination/Dehydrohalogenation | wipo.int |

| trans-1-Chloro-3,3,3-trifluoropropene | cis-1-Chloro-3,3,3-trifluoropropene | Fluorinated metal oxide/metal fluoride | Isomerization | google.com |

| trans-1-Chloro-3,3,3-trifluoropropene | 1,1-Dichloro-3,3,3-trifluoropropane | Active carbon catalyst | Dehydrochlorination | google.com |

| 2-Chloro-3,3,3-trifluoropropene | 1,1,2,3-Tetrachloropropene, 2,3,3,3-Tetrachloropropene, or 1,1,1,2,3-Pentachloropropane | Hydrogen fluoride, Fluorination catalyst | Fluorination/Dehydrohalogenation | google.com |

| 2-Chloro-3,3,3-trifluoropropene | CF3CHClCH2X (X=halogen) | Aqueous metal hydroxide, Catalyst | Dehydrohalogenation | google.com |

Synthesis of Bromo- and Iodo-Analogues

The synthesis of bromo- and iodo-analogues of this compound expands the range of available synthons for introducing difluorinated propyl groups into molecules.

3-Bromo-3,3-difluoroprop-1-ene (B1268304): This compound, with the chemical formula C3H3BrF2, is a known chemical entity. nih.gov While specific high-yield syntheses starting from this compound are not detailed in the provided context, general methods for preparing brominated alkenes can be inferred. One potential route could involve halogen exchange reactions.

Iodo-Analogues: The synthesis of 3,3-difluoro-1-iodocyclopropenes has been achieved through the [1+2] cycloaddition of 1-iodoalkynes with difluorocarbene. nih.gov This method provides a pathway to related cyclic structures. While not a direct analogue, this demonstrates a method for incorporating iodine into a difluorinated three-carbon system. nih.gov

Other Halogenated Propene Derivatives and Their Preparation

The preparation of other halogenated propene derivatives is a broad field of study. These compounds are often synthesized as intermediates for various applications. For instance, 3-chloro-1-propene is a commercially available compound used in synthesis. merckmillipore.comsigmaaldrich.com The synthesis of more complex halogenated propenes can involve multiple steps, including halogenation, dehydrohalogenation, and rearrangement reactions. google.com The introduction of different halogen atoms (fluorine, chlorine, bromine, iodine) can be achieved through various established methods, often tailored to the specific desired product. google.com For example, the preparation of 1-bromo-3,3,3-trifluoropropene can be achieved by reacting 3,3,3-trifluoropropyne (B1345459) with hydrogen bromide. google.com

Chemical Transformations Leading to Diverse Fluorinated Scaffolds

Halogenated propenes, including derivatives of this compound, are versatile starting materials for the synthesis of more complex fluorinated heterocyclic compounds. Their reactivity allows for the construction of various ring systems, which are of significant interest in medicinal chemistry and materials science.

Formation of Fluorinated Pyridine (B92270) Derivatives

Fluorinated pyridine derivatives are important targets in drug discovery due to the unique properties conferred by fluorine atoms. uni-muenster.de The synthesis of these compounds can be achieved through various strategies. While a direct reaction from this compound is not explicitly described, related halogenated compounds are used. For example, perfluoropyridine can be synthesized by heating pentachloropyridine (B147404) with anhydrous potassium fluoride. nih.gov Another method for producing 2,3-difluoropyridines involves the diazotization of a 3-amino-2-halopyridine in the presence of hydrogen fluoride, followed by treatment with a fluorinating agent. google.com The introduction of fluorinated side chains to the pyridine ring is another important strategy. nih.govmdpi.com

Synthesis of Fluorinated Thiazine (B8601807) Derivatives

Fluorinated thiazine derivatives represent another class of heterocyclic compounds accessible from fluorinated precursors. A fluorination-induced intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzothioamide using a cationic fluorinating agent like Selectfluor can produce fluoro-substituted spiro-1,3-thiazine derivatives. rsc.org Another approach involves the reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with various thiols to afford fused heterocyclic systems. researchgate.net Furthermore, the intramolecular cyclization of thiourea (B124793) derivatives can lead to the formation of 2-dialkylamino-6H-1,3-thiazines. researchgate.net The Hantzsch method has also been employed for the synthesis of fluorophenyl-based thiazoles, which are structurally related to thiazines. nih.gov

Academic Research on this compound and its Analogs

While this compound is a known compound in chemical literature, specific and detailed academic research on its direct application in the synthesis of fluorinated heterocycles like pyrroles and oxazines through cyclization reactions is not extensively documented in publicly available research. Similarly, comprehensive comparative reactivity studies focusing specifically on this compound and its close analogs for structure-activity relationships in synthesis are not readily found.

General principles of organic synthesis allow for postulation of potential reaction pathways. For instance, the synthesis of pyrroles often involves the reaction of a primary amine with a 1,4-dicarbonyl compound or its equivalent. In the context of this compound, a potential, though not explicitly documented, strategy could involve its reaction with an enamine. This might proceed through an initial nucleophilic attack of the enamine on the allylic carbon of the propene, followed by cyclization and subsequent elimination steps to form a pyrrole (B145914) ring. However, without specific experimental data, this remains a hypothetical pathway.

The formation of oxazines can occur through various routes, including the [4+2] cycloaddition of a diene with a suitable dienophile. It is conceivable that this compound could act as a dienophile in reactions with 1,3-dienes. The electron-withdrawing nature of the fluorine and chlorine atoms could activate the double bond for such a reaction. Another potential, yet unconfirmed, approach could be the reaction with N-substituted hydroxylamines.

Comparative reactivity studies are crucial for understanding how structural modifications influence the synthetic utility of a molecule. For this compound, such studies would likely involve comparing its reactivity with other polyfluorinated propenes in nucleophilic substitution reactions. Factors such as the nature of the leaving group (chlorine in this case), the degree and position of fluorine substitution, and the nature of the nucleophile would be critical parameters. For example, comparing the rate of nucleophilic attack on this compound with that on a similar compound lacking the gem-difluoro group at the 3-position could provide insights into the electronic effects of these fluorine atoms on the reactivity of the C-Cl bond. However, specific research articles detailing such direct comparisons for this particular compound are not prevalent.

Due to the lack of specific research data on the cyclization reactions of this compound to form pyrroles and oxazines, and on its comparative reactivity studies, it is not possible to provide detailed research findings or data tables for the requested sections at this time. Further experimental investigation is required to explore these aspects of its chemistry.

Patent Landscape and Intellectual Property in 3 Chloro 3,3 Difluoroprop 1 Ene Chemistry

Patented Synthetic Routes and Process Innovations (e.g., Low Temperature Production, Specific Catalysts)

The production of fluorinated propenes is the subject of numerous patents, which often focus on improving yield, selectivity, and process efficiency while minimizing costs and environmental impact. These innovations frequently revolve around the choice of starting materials, reaction conditions, and catalyst systems.